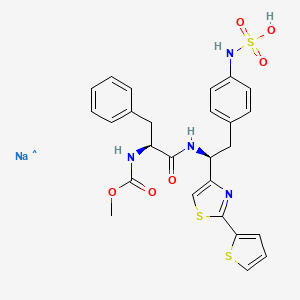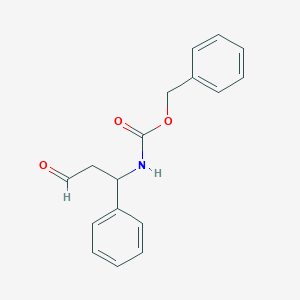
5-Methyldihydrofolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyldihydrofolic acid is a member of the class of dihydrofolic acids that carries a methyl substituent at position 5. It is a derivative of tetrahydrofolate and plays a crucial role in various biochemical processes, including the recycling of homocysteine back to methionine. This compound is significant in the fields of chemistry, biology, and medicine due to its involvement in essential metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyldihydrofolic acid typically involves the reduction of 5,10-methylenetetrahydrofolate by methylenetetrahydrofolate reductase. This enzymatic reaction is crucial for the production of this compound from its precursor .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced chromatographic techniques for purification. Liquid chromatographic/fluorescence detection (LC/FLD) is commonly employed to verify the presence and purity of the compound in nutritional products .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyldihydrofolic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its oxidized form.
Reduction: The compound can be reduced back to its tetrahydrofolate form.
Substitution: Substitution reactions can occur at the methyl group or other reactive sites on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of tetrahydrofolate and other folate-related compounds .
Applications De Recherche Scientifique
5-Methyldihydrofolic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is involved in the study of metabolic pathways and enzyme functions.
Medicine: It is used in the development of nutritional supplements and therapeutic agents for conditions like cardiovascular diseases and neural tube defects.
Industry: This compound is used in the fortification of nutritional products and as a quality control standard in the food industry .
Mécanisme D'action
The mechanism of action of 5-Methyldihydrofolic acid involves its role as a cofactor and substrate in the regeneration of methionine from homocysteineThe compound’s molecular targets include various enzymes involved in folate metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyltetrahydrofolic acid: A closely related compound that also plays a role in folate metabolism.
Tetrahydrofolic acid: The parent compound from which 5-Methyldihydrofolic acid is derived.
Folic acid: A synthetic form of folate used in dietary supplements and food fortification
Uniqueness
This compound is unique due to its specific methylation at position 5, which distinguishes it from other folate derivatives. This methylation is crucial for its role in the recycling of homocysteine to methionine, a process essential for maintaining proper metabolic function .
Propriétés
Formule moléculaire |
C20H23N7O6 |
|---|---|
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
2-[[4-[(2-amino-5-methyl-4-oxo-3,8-dihydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H23N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,9,13,22H,6-8H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31) |
Clé InChI |
VWNDXSYYCICZGD-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-{[2-(3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)propyl]selanyl}acetamido)ethane-1-sulfonic acid](/img/no-structure.png)


![(6S,9S,14S,16R,17S)-17-acetyl-6-chloro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12294317.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)


